An In-depth Technical Guide to the Chemical Properties and Structure of Bromoacetone
An In-depth Technical Guide to the Chemical Properties and Structure of Bromoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetone (CH₃COCH₂Br) is a versatile bifunctional reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity. Key applications, particularly in the synthesis of heterocyclic compounds relevant to drug discovery, are discussed in detail. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and a representative reaction, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Properties
Bromoacetone is an α-haloketone, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers a unique reactivity profile, with the bromine atom being highly susceptible to nucleophilic substitution and the carbonyl group participating in a variety of classical ketone reactions.
Physical and Chemical Properties
Quantitative data for bromoacetone are summarized in the tables below for easy reference.
Table 1: Physical Properties of Bromoacetone
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅BrO | [1] |
| Molecular Weight | 136.98 g/mol | [1] |
| Appearance | Colorless to yellowish liquid; turns violet on standing | [1] |
| Melting Point | -36.5 °C | [1] |
| Boiling Point | 137-138 °C at 760 mmHg | [1] |
| Density | 1.634 g/cm³ at 20 °C | [1] |
| Refractive Index (n_D) | 1.4697 at 15 °C | |
| Flash Point | 51 °C (124 °F) | [1] |
| Vapor Pressure | 9 mmHg at 20 °C |
Table 2: Solubility and Spectroscopic Data of Bromoacetone
| Property | Details | Reference(s) |
| Solubility | Soluble in acetone, ethanol, ether, and benzene. Slightly soluble in water. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.37 (s, 3H, CH₃), δ 3.97 (s, 2H, CH₂Br) | [2] |
| IR (liquid film) | ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-Br stretch) | [3] |
| Mass Spectrum (EI) | m/z 136/138 (M⁺, Br isotopes), 93/95 ([M-CH₃CO]⁺), 43 (CH₃CO⁺, base peak) | [4] |
Synthesis and Purification
Bromoacetone is typically synthesized by the acid-catalyzed bromination of acetone. The reaction proceeds through an enol or enolate intermediate, which then undergoes electrophilic attack by bromine. Careful control of reaction conditions is necessary to minimize the formation of polybrominated byproducts.
Experimental Protocol: Synthesis of Bromoacetone
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.88 (1943).[5]
Materials:
-
Acetone (500 cc, c.p.)
-
Glacial acetic acid (372 cc)
-
Bromine (354 cc, 7.3 moles)
-
Anhydrous sodium carbonate
-
Anhydrous calcium chloride
-
Water
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.
-
Heat the mixture in a water bath to 70–80 °C, such that the internal temperature is approximately 65 °C.
-
Slowly add 354 cc of bromine through the dropping funnel over a period of 1-2 hours. Regulate the addition to prevent the accumulation of unreacted bromine.
-
Continue stirring until the solution is decolorized, which typically takes about 20 minutes after the bromine addition is complete.
-
Cool the reaction mixture to 10 °C and neutralize it with solid anhydrous sodium carbonate until it is neutral to Congo red.
-
Separate the resulting oil using a separatory funnel and dry it with anhydrous calcium chloride.
-
Fractionally distill the dried oil under reduced pressure. Collect the fraction boiling at 38–48 °C/13 mm Hg. For a purer product, refractionate and collect the fraction boiling at 40–42 °C/13 mm Hg.
Yield: 400–480 g (43–51% of the theoretical amount).
Reactivity and Applications in Drug Development
The synthetic utility of bromoacetone stems from its ability to act as a potent electrophile at the α-carbon, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity is central to its use in constructing various heterocyclic systems, many of which are scaffolds for biologically active molecules.
Hantzsch Thiazole Synthesis
A prominent application of bromoacetone is in the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives. The reaction involves the condensation of an α-haloketone (bromoacetone) with a thioamide (e.g., thiourea).
Mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic α-carbon of bromoacetone, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a standard procedure for the Hantzsch synthesis.[6]
Materials:
-
Bromoacetone (1 mole)
-
Thiourea (1 mole)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Dissolve thiourea (1 mole) in ethanol in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add bromoacetone (1 mole) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and then pour it into a beaker containing a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-methylthiazole.
Role in the Synthesis of Bioactive Molecules
While direct incorporation of bromoacetone into final drug structures is uncommon due to its reactivity and toxicity, it serves as a crucial building block for synthesizing heterocyclic cores found in various pharmaceuticals. The thiazole ring, for instance, is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. However, specific examples of blockbuster drugs synthesized directly from bromoacetone are not readily found in public literature, likely due to the proprietary nature of drug manufacturing processes. Its utility lies more in the early-stage synthesis and derivatization of compound libraries for drug discovery.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of bromoacetone is relatively simple and characteristic.[2]
-
A singlet at approximately 2.37 ppm is assigned to the three protons of the methyl group (CH₃). The chemical shift is in the expected region for a methyl ketone.
-
A singlet at approximately 3.97 ppm is assigned to the two protons of the bromomethyl group (CH₂Br). The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of bromoacetone displays key absorptions that confirm its functional groups.[3]
-
A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone.
-
An absorption in the region of 1250 cm⁻¹ can be attributed to the C-Br stretching vibration.
-
C-H stretching and bending vibrations are also present in their expected regions.
Mass Spectrometry
The electron ionization (EI) mass spectrum of bromoacetone shows a characteristic fragmentation pattern.[4]
-
The molecular ion peak appears as a doublet at m/z 136 and 138, with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
The base peak is typically observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).
-
Another significant fragment is seen at m/z 93 and 95, resulting from the loss of the acetyl group ([M-CH₃CO]⁺).
Biological Activity and Toxicology
Lachrymatory Action
Bromoacetone is a potent lachrymator, causing severe irritation to the eyes and respiratory tract. Its mechanism of action involves the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[7]
Mechanism of Lachrymatory Action: Bromoacetone is a reactive electrophile that can covalently modify nucleophilic amino acid residues, particularly cysteine, on the TRPA1 channel. This modification induces a conformational change in the channel, leading to its opening and the influx of cations, which in turn depolarizes the neuron and elicits a pain signal.[8][9]
Safety and Handling
Bromoacetone is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its instability, it is often stabilized with magnesium oxide or calcium carbonate for storage.
Conclusion
Bromoacetone is a valuable and highly reactive reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a variety of molecular scaffolds, most notably thiazoles via the Hantzsch synthesis. While its direct application in final drug products is limited by its toxicity, its role as a precursor to important heterocyclic cores underscores its significance in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.
References
- 1. Bromoacetone - Wikipedia [en.wikipedia.org]
- 2. BROMOACETONE(598-31-2) 1H NMR spectrum [chemicalbook.com]
- 3. BROMOACETONE(598-31-2) IR Spectrum [m.chemicalbook.com]
- 4. Bromoacetone [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]
